S-55746 was developed as part of research aimed at targeting the BCL-2 protein, which plays a critical role in regulating apoptosis (programmed cell death). The compound's classification as a small molecule places it within a category of drugs that are typically low molecular weight and can easily penetrate cell membranes to exert their effects. Its investigational status indicates that it is still undergoing clinical evaluation to determine its safety and efficacy in humans .
The synthesis of S-55746 involves complex organic chemistry techniques, although specific synthetic routes are not widely published. Generally, compounds of this nature are synthesized through multi-step processes that may include:
The precise synthetic pathway for S-55746 is proprietary information held by the developing pharmaceutical entities and may not be fully disclosed in public literature .
The molecular structure of S-55746 reveals a complex arrangement featuring multiple rings and functional groups that contribute to its binding affinity for BCL-2. Notably, its structure includes:
The compound adopts a specific three-dimensional conformation that facilitates its interaction with the hydrophobic groove of BCL-2, which is crucial for its mechanism of action . The InChI Key for S-55746 is VYXJULKGMXJVGI-XIFFEERXSA-N, providing a unique identifier for computational chemistry applications.
S-55746 primarily engages in non-covalent interactions with BCL-2, specifically occupying its hydrophobic groove. This interaction can be characterized by:
The detailed reaction mechanisms at the molecular level involve hydrogen bonding and hydrophobic interactions that stabilize the S-55746-BCL-2 complex.
S-55746 exerts its pharmacological effects by selectively inhibiting BCL-2, which is essential for cell survival in many cancers. The mechanism can be summarized as follows:
Data from preclinical studies suggest that S-55746 effectively reduces tumor growth in hematological cancers through this mechanism.
S-55746 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
LogP | 6.39 |
pKa (Strongest Acidic) | 9.25 |
pKa (Strongest Basic) | 7.09 |
Polar Surface Area | 96.71 Ų |
Rotatable Bond Count | 7 |
Number of Rings | 9 |
These properties suggest that S-55746 has high lipophilicity, which may facilitate its cellular uptake but also poses challenges for solubility in aqueous environments .
S-55746 is primarily investigated for its potential use in oncology as a targeted therapy for hematological malignancies such as leukemia and lymphoma. Its ability to selectively inhibit BCL-2 makes it a promising candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.
Additionally, ongoing research may explore its applications beyond oncology, potentially extending into fields such as immunology and neurobiology due to its influence on apoptosis pathways .
The B-cell lymphoma 2 (BCL-2) protein family constitutes master regulators of the intrinsic apoptosis pathway, where the balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-XL, MCL-1) determines cellular survival. In hematological malignancies, chromosomal translocations such as t(14;18) in follicular lymphoma drive BCL-2 overexpression, enabling cancer cells to sequester pro-apoptotic proteins and evade programmed cell death [3] [6]. This dysregulation creates a permissive environment for tumorigenesis by allowing cells to bypass physiological apoptosis triggers like DNA damage or cellular stress.
BCL-2 dependency is particularly pronounced in chronic lymphocytic leukemia (CLL), where 13q deletions lead to loss of miR-15 and miR-16, microRNAs that normally suppress BCL-2 translation [6]. Similarly, acute myeloid leukemia (AML) blasts exhibit elevated BCL-2 expression, which correlates with chemotherapy resistance and poor prognosis. The functional consequence is a "primed for death" state where malignant cells accumulate but remain sensitive to BCL-2 inhibition due to their reliance on this single anti-apoptotic protein [8] [9].
Table 1: Key Apoptotic Regulators in Hematologic Malignancies
Protein | Function | Malignancies with Overexpression | Consequence of Dysregulation |
---|---|---|---|
BCL-2 | Anti-apoptotic | CLL, FL, AML | Evasion of intrinsic apoptosis |
BCL-XL | Anti-apoptotic | Multiple myeloma, DLBCL | Resistance to chemotherapy |
MCL-1 | Anti-apoptotic | AML, MM | Rapid relapse post-therapy |
BIM | Pro-apoptotic | Downregulated in Burkitt lymphoma | Impaired apoptosis initiation |
BAX/BAK | Pro-apoptotic effectors | Epigenetically silenced in lymphomas | Blocked mitochondrial pore formation |
The development of BH3-mimetics represents a paradigm shift in targeting apoptosis evasion. Early inhibitors like gossypol (a natural polyphenol) demonstrated pan-BCL-2 inhibition but lacked specificity, leading to off-target effects such as hypokalemia and infertility [6]. Structure-based drug design initiated by Abbott Laboratories yielded ABT-737, which targeted BCL-2, BCL-XL, and BCL-w with nanomolar affinity but suffered from poor oral bioavailability [9]. Its successor, navitoclax (ABT-263), improved oral absorption but induced dose-limiting thrombocytopenia due to BCL-XL inhibition in platelets [6] [9].
Venetoclax (ABT-199) emerged as the first highly selective BCL-2 inhibitor, achieving FDA approval for CLL and AML. Its clinical success validated BCL-2 as a therapeutic target but revealed limitations in malignancies co-dependent on other anti-apoptotic proteins [6] [8]. S55746 (BCL201) was developed to address these gaps, characterized by:
Table 2: Evolution of BH3-Mimetics in Clinical Development
Compound | Targets | Key Advance | Clinical Limitation |
---|---|---|---|
Gossypol | Pan-BCL-2 | First inhibitor identified | Non-specific toxicity |
ABT-737 | BCL-2/BCL-XL/BCL-w | Proof of mechanism in lymphoma | Poor oral bioavailability |
Navitoclax | BCL-2/BCL-XL/BCL-w | Oral activity | Dose-dependent thrombocytopenia |
Venetoclax | BCL-2 selective | First FDA-approved BCL-2 inhibitor | Resistance in MCL-1-high malignancies |
S55746 | BCL-2 selective | >400-fold selectivity vs BCL-XL | Under investigation in trials |
The therapeutic index of BH3-mimetics hinges on selective targeting to avoid on-target toxicities. BCL-XL inhibition causes rapid platelet apoptosis via BAK activation, leading to thrombocytopenia—a dose-limiting effect observed with navitoclax [6] [9]. S55746 circumvents this by exhibiting minimal affinity for BCL-XL (Kd = 186 nM vs. 3.9 nM for BCL-2), preserving platelet viability even at 100 mg/kg doses in murine models [1] [7].
Malignancies exhibit distinct dependencies on anti-apoptotic proteins:
S55746's specificity was demonstrated in isogenic cell lines. In RS4;11 leukemia cells (BCL-2-dependent), it induced apoptosis with an IC50 of 71.6 nM, while H146 small cell lung cancer cells (BCL-XL-dependent) required 1.7 μM for equivalent cytotoxicity [7]. Mechanistically, S55746 occupies the hydrophobic groove of BCL-2, displacing pro-apoptotic effectors like BIM and triggering BAX/BAK-mediated mitochondrial outer membrane permeabilization [1] [10]. This selectivity enables combinatorial approaches with MCL-1 inhibitors in co-dependent malignancies without overlapping toxicities.
Table 3: Selectivity Profile of S55746 Across BCL-2 Family Proteins
Target | Binding Affinity (Kd) | Inhibition Constant (Ki) | Cellular IC50 |
---|---|---|---|
BCL-2 | 3.9 nM | 1.3 nM | 71.6 nM (RS4;11 cells) |
BCL-XL | 186 nM | 520 nM | >1,000 nM (H146 cells) |
MCL-1 | No significant binding | Not applicable | Not applicable |
BFL-1 | No significant binding | Not applicable | Not applicable |
Table 4: Key Compound Data for S55746
Property | Value |
---|---|
IUPAC Name | (S)-N-(4-hydroxyphenyl)-3-(6-(3-(morpholinomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzo[d][1,3]dioxol-5-yl)-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide |
Synonyms | BCL201, Servier-1 |
CAS Number | 1448584-12-0 |
Molecular Formula | C43H42N4O6 |
Molecular Weight | 710.82 g/mol |
Mechanism | Selective BCL-2 inhibitor |
Development Stage | Phase I/II clinical trials |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7